Temocaprilate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

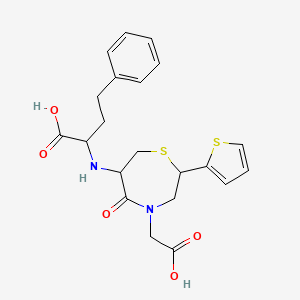

Temocaprilate, also known as this compound, is a useful research compound. Its molecular formula is C21H24N2O5S2 and its molecular weight is 448.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cardiovascular Applications

Hypertension Management

Temocaprilate is widely used in managing hypertension. It acts by inhibiting the renin-angiotensin system, leading to vasodilation and reduced blood pressure without significantly affecting heart rate or cardiac output . Studies have shown that temocapril effectively lowers systolic blood pressure in hypertensive models, demonstrating significant reductions over treatment periods .

Heart Failure Treatment

In patients with congestive heart failure, this compound aids in improving cardiac function. By reducing afterload and preload, it enhances cardiac output and alleviates symptoms associated with heart failure . Clinical studies indicate that patients receiving temocapril showed improved exercise tolerance and quality of life measures compared to control groups .

Cardiac Remodeling Prevention

this compound has been shown to prevent adverse cardiac remodeling by suppressing local ACE activity and oxidative stress. This effect is particularly beneficial in patients at risk for heart failure or those with existing cardiac conditions .

Renal Applications

Diabetic Nephropathy

this compound plays a significant role in the management of diabetic nephropathy. It has been observed to reduce proteinuria and slow the progression of renal impairment in diabetic patients . In animal models, chronic administration of temocapril significantly lowered urinary protein excretion and improved glomerular histopathology, indicating its protective effects on renal function .

Chronic Kidney Disease

The compound has shown promise in treating chronic kidney disease (CKD). Studies involving puromycin aminonucleoside-induced nephrotic syndrome in rats revealed that this compound effectively retarded renal progression and preserved renal function over time . The glomerulosclerosis index was significantly lower in treated groups compared to untreated controls, highlighting its protective mechanism against kidney damage .

Pharmacokinetics

Temocapril is rapidly absorbed and converted into this compound, which exhibits a longer duration of action compared to other ACE inhibitors like enalaprilat. Its pharmacokinetic profile allows for once-daily dosing, improving patient compliance .

Case Studies

Several clinical studies have provided insights into the effectiveness of this compound:

- Study on Hypertensive Patients: A randomized controlled trial demonstrated that patients treated with temocapril showed a significant reduction in systolic blood pressure compared to placebo over 8 weeks (mean reduction: 34 mmHg) .

- Diabetic Nephropathy Trial: In a cohort of diabetic patients, those administered temocapril exhibited a 40% reduction in proteinuria after 12 months, alongside improved renal function indicators .

Propriétés

IUPAC Name |

2-[[4-(carboxymethyl)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S2/c24-19(25)12-23-11-18(17-7-4-10-29-17)30-13-16(20(23)26)22-15(21(27)28)9-8-14-5-2-1-3-6-14/h1-7,10,15-16,18,22H,8-9,11-13H2,(H,24,25)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVWEOXAPZXAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SCC(C(=O)N1CC(=O)O)NC(CCC2=CC=CC=C2)C(=O)O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869524 |

Source

|

| Record name | 2-{[4-(Carboxymethyl)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl]amino}-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.